

The Evolutionary Ascendancy of Chlorophyll c in Marine Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *chlorophyll c*

Cat. No.: B1171883

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll c, a key photosynthetic pigment in many marine algae, represents a significant evolutionary adaptation to the unique light environments of aquatic ecosystems. Its distinct biochemical structure and spectral properties, particularly its strong absorption in the blue-green region of the light spectrum, have enabled the proliferation of major phytoplankton lineages, including diatoms and dinoflagellates, which form the base of most marine food webs. This in-depth technical guide explores the evolutionary significance of **chlorophyll c**, detailing its distribution, biosynthesis, and function within the light-harvesting complexes of marine chromophytes. We provide a comprehensive overview of the experimental protocols for the extraction, quantification, and functional analysis of **chlorophyll c** and its associated protein complexes. Furthermore, this guide presents quantitative data on the distribution and photosynthetic efficiency of **chlorophyll c**-containing organisms and visualizes the key molecular pathways and evolutionary relationships through detailed diagrams. This document serves as a critical resource for researchers in marine biology, photosynthesis, and phycology, as well as for professionals in drug development exploring the potential of algal-derived compounds.

Introduction: The Green Engine of the Oceans

While chlorophyll a is the ubiquitous primary photosynthetic pigment in all oxygenic photoautotrophs, the diversity of accessory pigments reflects the varied evolutionary strategies

to optimize light capture in different environments. In the vast and spectrally dynamic marine realm, **chlorophyll c** has emerged as a crucial player, enabling a significant portion of global primary productivity. Found predominantly in the Chromista kingdom (including diatoms, brown algae, and haptophytes) and dinoflagellates, **chlorophyll c** pigments are accessory pigments that absorb light in a spectral region where chlorophyll a is less efficient, and transfer the excitation energy to the photosynthetic reaction centers.[\[1\]](#)[\[2\]](#)

The evolutionary success of **chlorophyll c**-containing algae is intrinsically linked to the unique properties of this pigment. Unlike the chlorin ring structure of chlorophylls a and b, **chlorophyll c** possesses a porphyrin ring and lacks the long phytol tail, making it more water-soluble.[\[2\]](#) This structural distinction, coupled with its absorption maxima in the blue-green part of the spectrum (around 450 nm), makes it exceptionally well-suited for capturing the light that penetrates deeper into the water column.[\[1\]](#) This guide delves into the multifaceted evolutionary significance of **chlorophyll c**, from its molecular origins to its ecological impact.

Distribution and Quantitative Significance of Chlorophyll c

Chlorophyll c is not a single molecule but a family of related compounds, with **chlorophyll c1**, **c2**, and **c3** being the most common.[\[2\]](#) The distribution of these different forms varies among algal taxa and can be used as a chemotaxonomic marker. **Chlorophyll c2** is the most widespread form, while **chlorophyll c1** is often found alongside **c2** in diatoms.[\[3\]](#) **Chlorophyll c3** is characteristic of certain haptophytes like *Emiliania huxleyi*.[\[2\]](#)

The concentration of **chlorophyll c** relative to chlorophyll a is a key indicator of the light-harvesting strategy of an organism and is influenced by environmental factors such as light intensity and nutrient availability.

Data Presentation: Chlorophyll c in Marine Ecosystems

The following tables summarize key quantitative data related to the distribution and photosynthetic efficiency of **chlorophyll c**-containing phytoplankton.

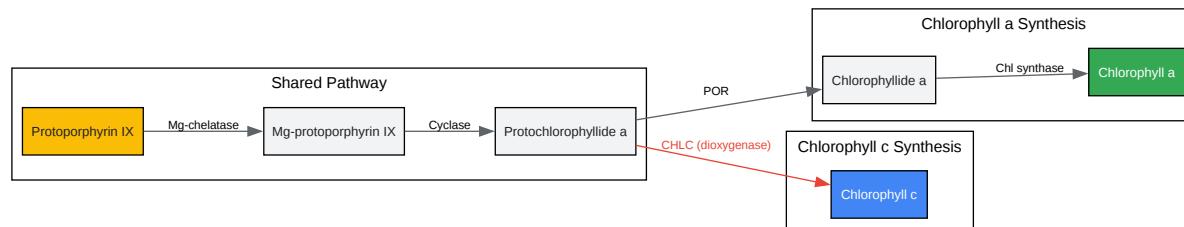
Phytoplankton Group	Typical Chlorophyll c Types	Representative C:Chl a Ratio (gC gChl a ⁻¹)	Geographic Distribution
Diatoms (Bacillariophyceae)	c1 and c2	37 - 96	Ubiquitous, dominant in nutrient-rich and upwelling zones. [4] [5]
Dinoflagellates (Dinophyceae)	c2	> Cyanophyceae	Global, often associated with stratified, nutrient-poor waters. [4] [5]
Haptophytes (Prymnesiophyceae)	c2, c3	< Cyanophyceae	Widespread, with some species forming large blooms (e.g., <i>Emiliania huxleyi</i>). [4]
Cryptophytes (Cryptophyceae)	c2	N/A	Common in coastal and estuarine environments.

Table 1: Distribution and Carbon-to-Chlorophyll a Ratios of Major **Chlorophyll c**-Containing Phytoplankton Groups. The C:Chl a ratio is a key indicator of phytoplankton physiological state and is influenced by light, temperature, and nutrient availability.[\[1\]](#)[\[4\]](#)

Organism Type	Photosynthetic Parameter	Value	Conditions
Diatoms	Maximum Growth Rate	Higher than dinoflagellates	Nutrient-replete conditions.[6]
Diatoms	Photosynthetic Rate per unit Carbon	Higher than dinoflagellates	Nutrient-replete conditions.[6]
Marine Macroalgae (general)	Quantum Efficiency of Photosynthesis	$0.062 \pm 0.019 \text{ mol O}_2 \text{ mol}^{-1} \text{ photons absorbed}$	Light-limiting conditions.[3]
Diatom (<i>Thalassiosira weissflogii</i>)	Non-photochemical quenching	Rapid initiation at $\sim 120 \text{ } \mu\text{mol photons m}^{-2} \text{ s}^{-1}$	Increasing light intensity.[7]

Table 2: Comparative Photosynthetic Efficiency of **Chlorophyll c**-containing Algae. These values highlight the high photosynthetic capacity of diatoms, which contributes to their ecological success.

The Light-Harvesting Apparatus: Fucoxanthin-Chlorophyll a/c Protein (FCP) Complexes

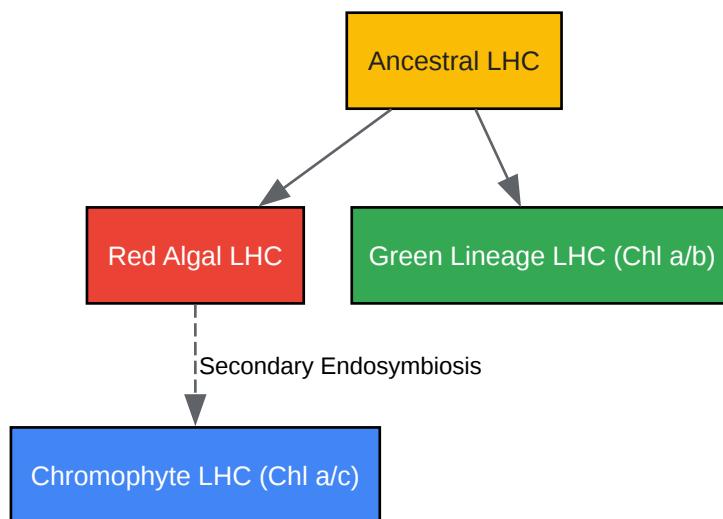

Chlorophyll c functions within specialized light-harvesting complexes (LHCs), which in diatoms and brown algae are termed fucoxanthin-chlorophyll a/c-binding proteins (FCPs).[6] These protein-pigment complexes are responsible for absorbing light energy and transferring it with high efficiency to the photosystems. The FCPs bind chlorophyll a, **chlorophyll c**, and carotenoids, most notably fucoxanthin, which also has a strong absorbance in the blue-green region of the spectrum.[8]

The composition and organization of FCPs are dynamic and can be modulated in response to changes in light and nutrient conditions, a process known as photoacclimation.[9][10] This plasticity allows **chlorophyll c**-containing algae to thrive in the fluctuating light environments of the upper ocean.

Biosynthesis of Chlorophyll c: A Unique Evolutionary Pathway

The biosynthesis of **chlorophyll c** branches off from the chlorophyll a pathway. Recent research has identified the key enzyme, **chlorophyll c synthase** (CHLC), which is a dioxygenase.[5][11][12] This enzyme catalyzes the conversion of chlorophyllide a precursors into **chlorophyll c**.

Diagram: Biosynthesis of Chlorophyll a and c

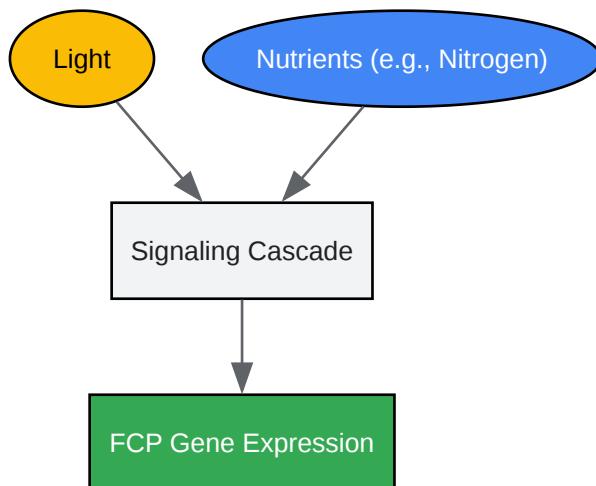

[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway of chlorophylls a and c.

Evolutionary Origins and Diversification

The evolution of **chlorophyll c** and its associated light-harvesting proteins is a story of secondary endosymbiosis. The plastids of chromophyte algae are thought to have originated from a red alga.[13][14] The genes encoding the LHC proteins have undergone a complex history of gene transfer, duplication, and diversification, leading to multiple subfamilies of LHC proteins with specialized functions.[13][14]

Diagram: Evolutionary Relationship of Light-Harvesting Complexes


[Click to download full resolution via product page](#)

Caption: Evolutionary origin of **chlorophyll c**-binding LHCs.

Regulation of Chlorophyll c and FCP Synthesis

The synthesis of **chlorophyll c** and the expression of FCP genes are tightly regulated by environmental cues, primarily light and nutrient availability. In diatoms, for instance, the expression of genes encoding FCPs is upregulated under low light conditions to increase the light-harvesting capacity.^{[8][9]} Conversely, under high light, the expression of these genes is downregulated, and photoprotective mechanisms are activated.^[10] Nitrogen availability also plays a critical role, with nitrogen depletion leading to a decrease in the expression of lhc genes.^[15]

Diagram: Regulation of FCP Gene Expression

[Click to download full resolution via product page](#)

Caption: Environmental regulation of FCP gene expression.

Experimental Protocols

This section provides detailed methodologies for the study of **chlorophyll c** and its associated protein complexes.

Pigment Extraction and Quantification by HPLC

Objective: To extract and quantify chlorophylls and carotenoids from phytoplankton cultures or field samples.

Materials:

- Phytoplankton sample (filtered onto a glass fiber filter)
- Acetone (100%, HPLC grade)
- Mortar and pestle or sonicator
- Centrifuge and centrifuge tubes
- 0.22 μ m PTFE syringe filters
- HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

- Pigment standards (e.g., from DHI)

Protocol:

- Extraction: a. Place the filter with the phytoplankton sample in a mortar with liquid nitrogen and grind to a fine powder.[\[1\]](#) b. Alternatively, place the filter in a centrifuge tube with acetone and sonicate on ice. c. Add a known volume of 100% acetone to the ground sample or the sonicated tube. d. Vortex thoroughly and keep on ice in the dark for at least 30 minutes. e. Centrifuge at 4°C to pellet the cell debris. f. Carefully transfer the supernatant to a clean tube.
- Filtration: a. Filter the pigment extract through a 0.22 µm PTFE syringe filter into an HPLC vial.[\[1\]](#)
- HPLC Analysis: a. Inject the sample into the HPLC system. b. A typical mobile phase gradient involves a transition from a polar solvent (e.g., a mixture of water, methanol, and an ion-pairing agent) to a less polar solvent (e.g., methanol or acetone).[\[1\]](#)[\[16\]](#) c. The PDA detector should be set to scan a range of wavelengths (e.g., 400-750 nm) to obtain the absorption spectrum of each eluting pigment. d. Identify and quantify the pigments by comparing their retention times and absorption spectra with those of pure standards.

Isolation of Fucoxanthin-Chlorophyll a/c Protein (FCP) Complexes

Objective: To isolate intact FCP complexes from diatoms for further structural and functional analysis.

Materials:

- Diatom cell pellet
- Breaking buffer (e.g., containing sorbitol, buffer, and protease inhibitors)
- French press or bead beater for cell disruption
- n-dodecyl- α -D-maltoside (α -DDM) or other mild non-ionic detergent

- Sucrose density gradient solutions (e.g., 10-50% w/v)
- Ultracentrifuge with a swinging bucket rotor

Protocol:

- Thylakoid Membrane Preparation: a. Resuspend the diatom cell pellet in ice-cold breaking buffer. b. Disrupt the cells using a French press or bead beater. c. Centrifuge the homogenate at low speed to remove unbroken cells and debris. d. Pellet the thylakoid membranes by ultracentrifugation.
- Solubilization of FCPs: a. Resuspend the thylakoid membranes in a buffer containing a low concentration of α -DDM (e.g., 0.5-1.0% w/v). b. Incubate on ice with gentle stirring to solubilize the membrane proteins. c. Pellet the unsolubilized material by ultracentrifugation.
- Sucrose Density Gradient Ultracentrifugation: a. Carefully layer the solubilized protein extract on top of a pre-formed sucrose density gradient. b. Centrifuge at high speed for several hours. c. The FCP complexes will separate into distinct green-brown bands within the gradient.[\[17\]](#)
- Fraction Collection and Analysis: a. Carefully collect the colored bands from the gradient. b. Analyze the pigment and protein composition of each fraction by HPLC and SDS-PAGE, respectively.

Conclusion and Future Perspectives

The evolutionary success of **chlorophyll c** is a testament to the remarkable adaptability of photosynthetic life in marine environments. Its unique spectral properties have allowed a diverse array of algae to colonize and dominate vast oceanic regions, playing a fundamental role in global carbon cycling. The ongoing research into the biosynthesis, regulation, and function of **chlorophyll c** and its associated light-harvesting complexes continues to unveil the intricate molecular mechanisms that underpin this ecological success. For drug development professionals, the unique pigments and proteins of these marine organisms represent a largely untapped resource of bioactive compounds with potential applications in various therapeutic areas. Further exploration of these complex biological systems will undoubtedly provide deeper insights into the evolution of photosynthesis and may unlock novel biotechnological and pharmaceutical opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Pigment and Fatty Acid Production under Different Light Qualities in the Diatom *Phaeodactylum tricornutum* [mdpi.com]
- 3. The quantum efficiency of photosynthesis in macroalgae and submerged angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytoplankton carbon to chlorophyll a ratio: response to light, temperature and nutrient limitation [repository.marine-research.ru]
- 5. Frontiers | Hydrodynamics drives shifts in phytoplankton community composition and carbon-to-chlorophyll a ratio in the northern South China Sea [frontiersin.org]
- 6. Frontiers | The Fucoxanthin Chlorophyll a/c-Binding Protein in *Tisochrysis lutea*: Influence of Nitrogen and Light on Fucoxanthin and Chlorophyll a/c-Binding Protein Gene Expression and Fucoxanthin Synthesis [frontiersin.org]
- 7. Divergence of photosynthetic strategies amongst marine diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gene family encoding the fucoxanthin chlorophyll proteins from the brown alga *Macrocystis pyrifera* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. science.nasa.gov [science.nasa.gov]
- 10. Relations between electron transport rates determined by pulse amplitude modulated chlorophyll fluorescence and oxygen evolution in macroalgae under different light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PHOTOSYNTHETIC ACTION SPECTRA OF MARINE ALGAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.library.noaa.gov [repository.library.noaa.gov]
- 13. Trends in Ocean Colour and Chlorophyll Concentration from 1889 to 2000, Worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlorophyll | Ocean Tracks [oceantracks.org]

- 15. The Fucoxanthin Chlorophyll a/c-Binding Protein in *Tisochrysis lutea*: Influence of Nitrogen and Light on Fucoxanthin and Chlorophyll a/c-Binding Protein Gene Expression and Fucoxanthin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.haifa.ac.il [cris.haifa.ac.il]
- 17. Isolation of fucoxanthin chlorophyll protein complexes of the centric diatom *Thalassiosira pseudonana* associated with the xanthophyll cycle enzyme diadinoxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Evolutionary Ascendancy of Chlorophyll c in Marine Ecosystems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171883#evolutionary-significance-of-chlorophyll-c-in-marine-ecosystems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com